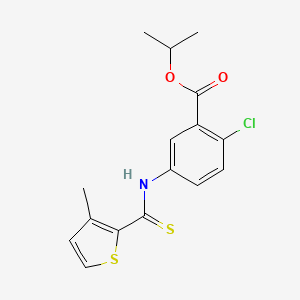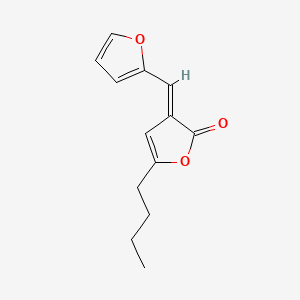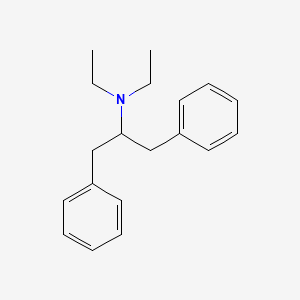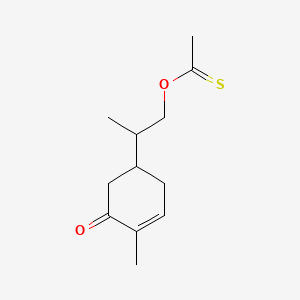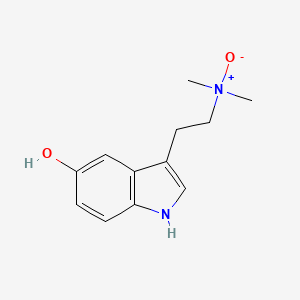
Bufotenin oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bufotenin oxide is a derivative of bufotenin, a naturally occurring tryptamine found in various plants, mushrooms, and the skin of certain toads. Bufotenin itself is known for its hallucinogenic properties and structural similarity to serotonin, a key neurotransmitter in the human brain . This compound retains some of these properties and is of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Bufotenin oxide can be synthesized through the oxidation of bufotenin. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure high purity and yield.
化学反应分析
Types of Reactions
Bufotenin oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert this compound back to bufotenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various bufotenin derivatives, which can have different pharmacological properties and applications .
科学研究应用
Bufotenin oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Explored for its potential therapeutic effects and its role in understanding hallucinogenic compounds.
Industry: Limited applications, primarily in research and development settings
作用机制
Bufotenin oxide exerts its effects by interacting with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the action of serotonin and leading to altered neurotransmission. This interaction can result in hallucinogenic effects, changes in mood, and other neurological effects .
相似化合物的比较
Bufotenin oxide is structurally similar to other tryptamine derivatives, such as:
Psilocin: Another hallucinogenic compound found in certain mushrooms.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and toad venom.
N,N-Dimethyltryptamine (DMT): A powerful psychedelic compound found in many plants and animals.
This compound is unique in its specific oxidation state and its particular interactions with serotonin receptors, which can differ from those of its analogs .
属性
CAS 编号 |
1019-44-9 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-(5-hydroxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2,16)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |
InChI 键 |
UADOMBGQYQPICP-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



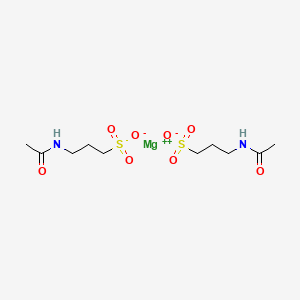

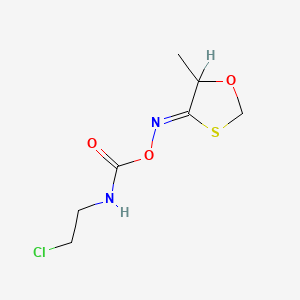
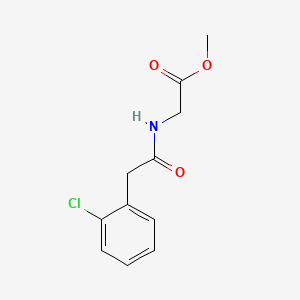
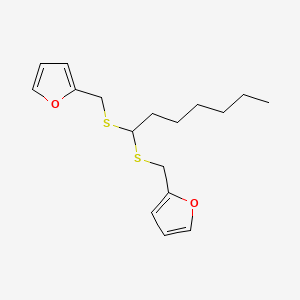
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)


